molecular formula C11H19NO3 B1390895 Ethyl 1-oxiranylmethylisonipecotate CAS No. 187084-47-5

Ethyl 1-oxiranylmethylisonipecotate

Cat. No. B1390895
M. Wt: 213.27 g/mol
InChI Key: DGFHSYNZOXSYOK-UHFFFAOYSA-N
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Patent
US05856309

Procedure details

A mixture of 3.1 g piperidine-4-carboxylic acid ethyl ester, 6.4 ml epichlorohydrin and 0.1 g tetrabutyl-ammonium bromide in 15 ml toluene and 15 ml concentrated sodium hydroxide solution was stirred for 4 h at room temperature and subsequently admixed with 50 ml water. The organic phase was separated, the aqueous phase was shaken three times with 20 ml methylene chloride each time, the combined organic phases were dried over sodium sulfate and the solvent was removed in a vacuum. 2.1 g (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester was obtained. EI-MS: m/z 213 M+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl.O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.[OH-].[Na+]>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH:14]2[CH2:15][O:16]2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
STIRRING
Type
STIRRING
Details
the aqueous phase was shaken three times with 20 ml methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.